N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide
Description
N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Properties
IUPAC Name |
N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-4-2-13-3-5-16(20-15(13)12-14)21-17(23)18(6-1-7-18)22-8-10-24-11-9-22/h2-5,12H,1,6-11H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUUZHZCXISST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NC2=NC3=C(C=CC(=C3)Cl)C=C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as copper(I) iodide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and environmentally friendly procedures. For instance, the use of biocatalysis has been explored to achieve high enantio-, chemo-, and regio-selectivities in the synthesis of chiral intermediates, which can be further converted into the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) iodide as a catalyst in ethanol under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .
Scientific Research Applications
N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets can vary depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.
Uniqueness
N-(7-chloroquinolin-2-yl)-1-morpholin-4-ylcyclobutane-1-carboxamide is unique due to its specific combination of the quinoline ring, morpholine moiety, and cyclobutane carboxamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
